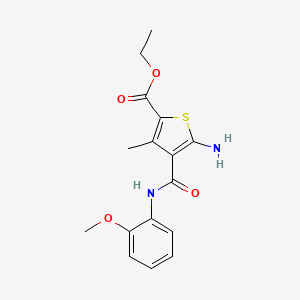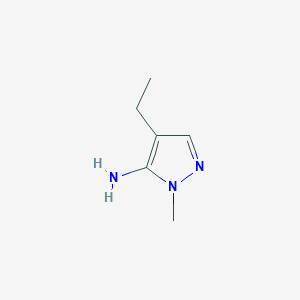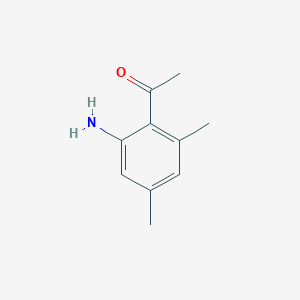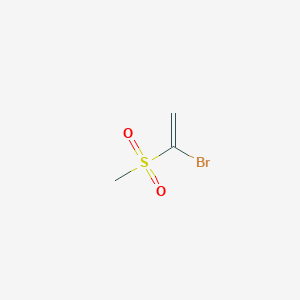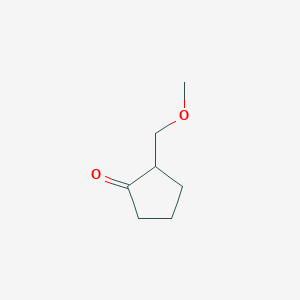
2-(Methoxymethyl)cyclopentanone
Overview
Description
2-(Methoxymethyl)cyclopentanone is an organic compound with the molecular formula C7H12O2. It is a colorless to yellow liquid that is used in various chemical reactions and industrial applications. The compound is characterized by a cyclopentanone ring substituted with a methoxymethyl group at the second position .
Mechanism of Action
Mode of Action
It is known to be used in the synthesis of pharmaceuticals, agrochemicals, and fragrances . It may interact with its targets through chemical reactions, leading to changes in the structure or function of the target molecules .
Biochemical Pathways
It is used in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that it may play a role in the formation of carbon-carbon bonds in biochemical pathways.
Result of Action
It is used in the synthesis of various compounds, suggesting that it may have a role in the formation of new molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Methoxymethyl)cyclopentanone. For instance, it may be released to the environment via effluents at sites where it is produced or used . The compound’s stability and reactivity may also be influenced by environmental conditions such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Methoxymethyl)cyclopentanone can be synthesized through several methods. One common method involves the reaction of adipic ester with an alkoxide in the presence of an inert solvent. This reaction produces a salt of cyclopentanone-2-carboxylic ester, which is then alkylated without isolation. The resulting 2-alkyl-cyclopentanone-2-carboxylic ester is hydrolyzed and decarboxylated by treatment with an acid and heating .
Industrial Production Methods
Industrial production of this compound often involves the selective conversion of furfural to cyclopentanone or cyclopentanol using catalysts such as Cu–Co prepared by co-precipitation or oxalate sol–gel methods . Another method includes the use of bimetallic catalysts with Pt as the base metal supported on carbon, achieving high yields under specific conditions .
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-(Methoxymethyl)cyclopentanone has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals, fragrances, and other industrial products
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A simpler analog without the methoxymethyl group.
2-Methylcyclopentanone: Similar structure but with a methyl group instead of methoxymethyl.
Cyclopentanol: The alcohol derivative of cyclopentanone.
Uniqueness
2-(Methoxymethyl)cyclopentanone is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This substitution can influence its solubility, boiling point, and reactivity in various chemical reactions .
Properties
IUPAC Name |
2-(methoxymethyl)cyclopentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-9-5-6-3-2-4-7(6)8/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCLMQUCTCXGAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


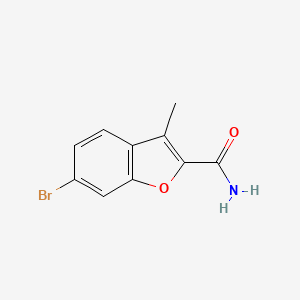
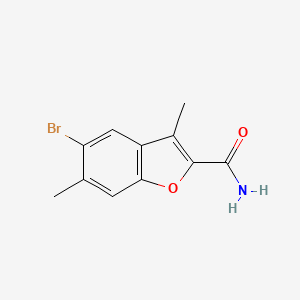
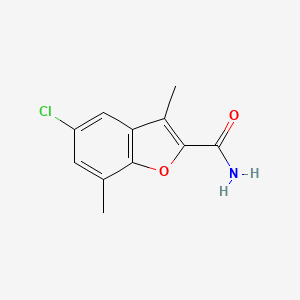
![9H-Fluorene, 2,7-bis[(9,9-dihexyl-9H-fluoren-2-yl)ethynyl]-9,9-dihexyl-](/img/structure/B3262316.png)
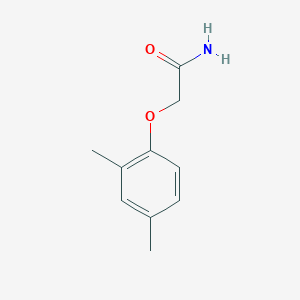
![N-{2-[(4-chlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(4-morpholinylcarbonyl)benzamide](/img/structure/B3262336.png)
![Ethyl 5-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)pentanoate](/img/structure/B3262337.png)
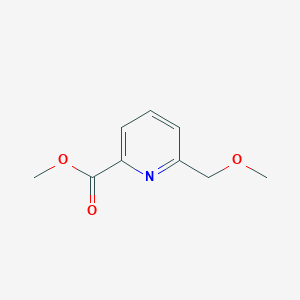
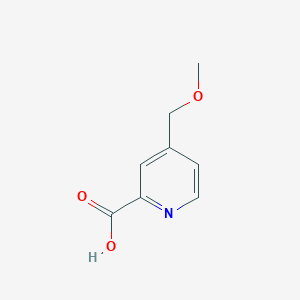
![6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B3262353.png)
